1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Overview
Description
Oxadiazole or furadi azole ring containing derivatives are an important class of heterocyclic compounds . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole .
Synthesis Analysis
Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Molecular Structure Analysis
There are four known isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole & 1,3,4-oxadiazole . Among them, 1,3,4-oxadiazoles & 1,2,4-oxadiazoles are better known and more widely studied by the researchers due to their broad range of chemical and biological properties .Chemical Reactions Analysis
The reaction involves the replacement of two methylene groups (=\u2009CH) with two nitrogen (-N\u2009=) atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Physical And Chemical Properties Analysis
The molecular formula of oxadiazole is C2H2ON2 and it has a molecular mass of 70.05 g/mol . It is soluble in water .Scientific Research Applications
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. This makes it a promising candidate for developing new antibiotics, especially against resistant strains of bacteria .
Anticancer Research
The unique structure of this compound enables it to interfere with cancer cell proliferation. It can inhibit specific enzymes and pathways critical for cancer cell survival, making it a potential candidate for anticancer drug development .
Anti-inflammatory Applications
Research has indicated that this compound can modulate inflammatory responses. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation, which is beneficial in treating chronic inflammatory diseases .
Neuroprotective Agents
This compound has been studied for its neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Photodynamic Therapy
This compound has been explored for use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells. This application is particularly promising for treating localized tumors.
These applications highlight the versatility and potential of “1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one” in various fields of scientific research.
Antimicrobial research Anticancer research Anti-inflammatory research Neuroprotective research : Antioxidant research : Antiviral research : Enzyme inhibition research : Photodynamic therapy research
Mechanism of Action
Future Directions
1,3,4-oxadiazoles have become important synthons in the development of new drugs . There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity, Raltegravir as an antiviral drug and Nesapidil drug is used in anti-arrhythmic therapy . This suggests that oxadiazole derivatives have potential for further exploration in drug development.
properties
IUPAC Name |
1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4/c1-9-16-13(23-18-9)10-4-2-6-20(15(10)21)8-12-17-14(24-19-12)11-5-3-7-22-11/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNURHGNLVSKFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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